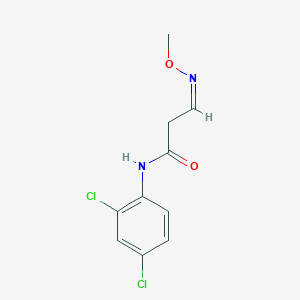

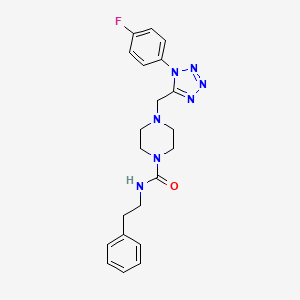

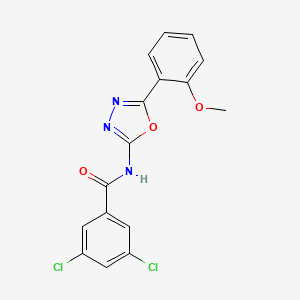

4-methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been explored in various studies. For instance, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. The key intermediates were prepared with different substituents, including methoxy groups, which are relevant to the compound . Another study reported the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide and its precursor, demonstrating a high-yield synthesis process that could potentially be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. In the case of Co(II) and Ni(II) complexes containing a sulfonamide ligand, the structure was elucidated using various spectroscopic methods, including IR, UV, and XRD. These techniques could similarly be applied to determine the molecular structure of 4-methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be inferred from studies on their interactions with other molecules. For example, the fluorescence quenching of Co(II) and Ni(II) complexes with alizarin dye was investigated, which provides insights into the potential interactions of benzenesulfonamides with other chemical entities. This could be relevant for understanding the chemical reactions involving the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as cytotoxicity and inhibitory activity against carbonic anhydrase, have been studied. Some derivatives showed significant cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II. These properties are important for the potential therapeutic applications of these compounds . Additionally, the synthesis of a PET radioligand suggests the utility of these compounds in imaging, which is related to their physical properties, such as radiochemical yield and specific activity .

Applications De Recherche Scientifique

Photodynamic Therapy Applications

- Zinc phthalocyanine derivatives substituted with benzenesulfonamide, like 4-methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide, have shown potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. These characteristics make them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Photocatalytic Applications

- The photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives make them appropriate for photocatalytic applications. These compounds' properties, such as fluorescence and singlet oxygen production, are significant for their potential use in photocatalysis (Öncül, Öztürk, & Pişkin, 2021).

Synthesis of Novel Compounds

- Benzenesulfonamide derivatives like this compound are used in synthesizing new compounds with potential pharmaceutical applications. These include novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, showcasing the versatility of these compounds in drug development (Farag et al., 2011).

Enzyme Inhibition Studies

- Compounds with benzenesulfonamide moieties have been studied for their enzyme inhibitory effects. For instance, some derivatives have shown significant inhibitory activity against enzymes like tyrosinase and α-amylase, suggesting their potential in medical research and drug development (Alyar et al., 2019).

Antifungal Activity

- Derivatives of benzenesulfonamide have been synthesized and tested for antifungal activity. Some of these compounds have exhibited promising results against various fungal strains, indicating their potential use in developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).

Mécanisme D'action

Target of Action

It shares structural similarities with omeprazole , a well-known proton pump inhibitor

Mode of Action

The exact mode of action of this compound is currently unknown. Given its structural similarity to Omeprazole , it might act as a selective proton pump inhibitor, but this is purely speculative and requires experimental validation.

Biochemical Pathways

If it acts similarly to omeprazole , it could potentially affect the H+/K+ ATPase enzyme system, also known as the gastric proton pump, which is the final pathway in the production of gastric acid.

Result of Action

If it acts similarly to Omeprazole , it could potentially reduce gastric acid secretion, but this is purely speculative and requires experimental validation.

Propriétés

IUPAC Name |

4-methoxy-2,3-dimethyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c1-14-15(2)18(5-4-17(14)29-3)30(27,28)23-13-12-22-19-6-7-20(26-25-19)24-16-8-10-21-11-9-16/h4-11,23H,12-13H2,1-3H3,(H,22,25)(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYASNWKWPCHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B3006951.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)